molecular formula C10H22Cl2N2 B13494958 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers

8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers

Cat. No.: B13494958
M. Wt: 241.20 g/mol
InChI Key: JIVXTYIIRDPPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a bicyclic amine derivative with a tropane-like scaffold. The compound features a propan-2-yl (isopropyl) substituent at the 8-position of the azabicyclo[3.2.1]octane core and exists as a mixture of diastereomers due to stereochemical variations at the 3-amine position. This structural motif is common in neuroactive compounds, particularly those targeting neurotransmitter transporters or receptors . The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-7(2)12-9-3-4-10(12)6-8(11)5-9;;/h7-10H,3-6,11H2,1-2H3;2*1H

InChI Key

JIVXTYIIRDPPSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2CCC1CC(C2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves constructing the bicyclic azabicyclo[3.2.1]octane framework followed by introduction of the isopropyl substituent and amine functional group. The final product is isolated as its dihydrochloride salt, often as a mixture of diastereomers due to stereochemical complexity at the bicyclic bridgehead positions.

Construction of the Bicyclic Core

  • Robinson–Schöpf Reaction: A classical approach to build the azabicyclic core involves the Robinson–Schöpf reaction, a cyclization of ketoaldehydes with amines such as benzylamine to form tropinone derivatives. This method provides a robust route to bicyclic amines with high yields and good stereochemical control.
  • Reduction and Deprotection: The tropinone intermediate is typically reduced (e.g., Wolff–Kishner reduction) to the corresponding tropane, followed by hydrogenolysis to remove protecting groups, yielding the free bicyclic amine scaffold.

Introduction of the Isopropyl Group and Amino Functionality

  • Alkylation Strategies: Alkylation at the 8-position with isopropyl substituents is achieved by nucleophilic substitution or enamine alkylation techniques. Chiral enamines derived from the bicyclic amine scaffold can be alkylated using alkyl halides under controlled conditions to introduce the isopropyl group.
  • Diastereomer Formation: Due to the stereochemical complexity of the bicyclic system, alkylation often yields a mixture of diastereomers, which can be separated or used as mixtures depending on downstream applications.

Salt Formation

  • The free amine is converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing stability and facilitating purification.

Detailed Synthetic Protocol (Representative Example)

Step Reaction Reagents/Conditions Yield (%) Notes
1 Formation of tropinone intermediate Ketoaldehyde + benzylamine, THF, room temp ~70-80 Robinson–Schöpf reaction
2 Reduction of tropinone to tropane Wolff–Kishner reduction ~85 High yield, selective
3 Hydrogenolysis Pd/C, H2 atmosphere ~85 Removes benzyl protecting group
4 Alkylation at 8-position Alkyl halide (e.g., isopropyl bromide), base Variable (50-70) Yields mixture of diastereomers
5 Salt formation HCl in ether or aqueous solution Quantitative Isolates dihydrochloride salt

Research Findings and Mechanistic Insights

Alkylation and Diastereoselectivity

  • Studies have shown that the alkylation of bicyclic amines at the bridgehead positions is sensitive to steric and electronic factors. The isopropyl substituent’s size influences the conformational preferences of the intermediate enamines, affecting the stereochemical outcome.
  • Computational studies support that the conformation of the bicyclic scaffold during alkylation determines the major diastereomer formed. For example, the axial or equatorial positioning of the isopropyl group affects the accessibility of the reactive site.

Enamine-Mediated Alkylation

  • Enamine intermediates derived from bicyclic amines provide a route for asymmetric alkylation. This method allows for the introduction of alkyl groups at the α-position relative to the nitrogen with some degree of stereocontrol.
  • However, the bulkiness of the isopropyl group can reduce reaction yields and selectivity, requiring optimization of reaction conditions such as temperature and choice of base.

Analytical Data and Characterization

Parameter Data
Molecular Weight 241.20 g/mol
NMR (1H, CDCl3) Multiplets consistent with bicyclic framework and isopropyl group; characteristic signals at δ 1.68 (d, 6H), 3.10–3.28 (m, 2H)
Melting Point Typically 173–177 °C for dihydrochloride salt
Mass Spectrometry Molecular ion peak consistent with C10H22Cl2N2
Optical Rotation Variable depending on diastereomeric ratio

Summary Table of Preparation Methods

Method Key Reaction Advantages Limitations References
Robinson–Schöpf cyclization Ketoaldehyde + amine to tropinone High yield, well-established Requires multi-step reduction
Wolff–Kishner reduction Reduction of tropinone to tropane High selectivity Harsh conditions
Enamine alkylation Alkylation with alkyl halides Potential for stereocontrol Mixture of diastereomers, moderate yields
Salt formation Treatment with HCl Stabilizes compound None significant

Chemical Reactions Analysis

Types of Reactions: 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the amine group makes it reactive towards electrophiles, while the bicyclic structure can participate in ring-opening reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like trifluoroperacetic acid for Baeyer-Villiger oxidation , reducing agents for hydrogenation, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Baeyer-Villiger oxidation can lead to the formation of lactones, while substitution reactions can introduce various functional groups into the bicyclic structure.

Scientific Research Applications

8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure makes it a candidate for drug development, particularly in the design of compounds that target specific receptors or enzymes. The compound’s ability to undergo various chemical transformations also makes it useful in the study of reaction mechanisms and the development of new synthetic methodologies .

Mechanism of Action

The mechanism of action of 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The bicyclic structure allows it to fit into specific binding sites, while the amine group can form hydrogen bonds or ionic interactions with target molecules. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications at the 8-Position

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
  • Structure : Methyl group at the 8-position.
  • Applications: Widely used in neurological research, with commercial availability noted in market reports .
  • Market Data : Global market trends indicate steady demand, driven by applications in receptor binding assays and drug discovery .
  • Synthesis : Derived from intermediates like N-(8-methyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride .
  • Safety : Classified as an irritant (Xi) with standardized handling protocols .
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
  • Structure : Benzyl substituent at the 8-position.
  • Synthesis : Prepared via hydrolysis of ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid under basic conditions .
  • Role : Intermediate in synthesizing acridine derivatives with anti-prion and anti-cholinesterase activities .
8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
  • Structure : Trifluoroethyl group enhances electronegativity.
  • Properties : Increased metabolic stability due to fluorine atoms, making it a candidate for high-throughput screening .
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
  • Structure : Cyclopropyl group introduces conformational rigidity.
  • Applications : Explored in receptor-ligand interaction studies, with a molecular weight of 239.18 g/mol .

Functional Group Variations at the 3-Position

8-Substituted-3-[2-(Diarylmethoxyethylidenyl)] Derivatives
  • Structure : Extended ethylidenyl groups at the 3-position.
  • Synthesis : Achieved via condensation reactions, as detailed in Scheme 1 of .
  • Activity : These derivatives show enhanced binding to serotonin and dopamine transporters compared to simpler amines .
N-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
  • Structure : Pyridazine ring at the 3-amine.
  • Role: Potential kinase inhibitor scaffold, with detailed crystallographic data available .

Diastereomeric Considerations

  • The target compound exists as a diastereomeric mixture, which may influence receptor selectivity. In contrast, 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is often reported as a single stereoisomer in commercial catalogs .
  • Synthesis methods for related compounds (e.g., radical cyclization in ) highlight strategies for diastereocontrol, which could be applied to optimize the target compound’s stereochemical profile .

Pharmacological and Commercial Comparisons

Receptor Affinity and Selectivity

  • Mu Opioid Receptor Antagonism : The azabicyclo[3.2.1]octane core is recognized for opioid receptor modulation. Substituents like propan-2-yl may enhance blood-brain barrier penetration compared to methyl or benzyl groups .
  • Anti-Cholinesterase Activity : Benzyl-substituted derivatives exhibit stronger enzyme inhibition than alkyl-substituted analogs, as shown in .

Market and Supply Trends

  • Commercial Demand : The methyl derivative dominates the market due to established synthetic routes and lower production costs .
  • and CymitQuimica) .

Biological Activity

8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, a compound characterized by its bicyclic structure and isopropyl group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
  • Molecular Formula : C10H20N2·2HCl
  • Molecular Weight : 239.21 g/mol
  • CAS Number : 166973-11-1

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Studies indicate that it acts as an antagonist at the vasopressin V(1A) receptor, which plays a crucial role in regulating blood pressure and fluid balance in the body . This antagonistic action suggests potential therapeutic applications in conditions such as hypertension and heart failure.

Biological Activity Overview

The compound has been investigated for several biological activities:

Pharmacokinetics

The pharmacokinetic profile of 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride indicates favorable absorption characteristics:

  • Solubility : High solubility in physiological conditions enhances bioavailability.
  • Metabolism : Initial assessments suggest metabolic stability, although further studies are required to elucidate specific metabolic pathways.

Toxicology and Safety

Safety assessments are critical for any therapeutic application:

  • Toxicity Studies : Early toxicological evaluations indicate a low toxicity profile at therapeutic doses; however, comprehensive studies are necessary to confirm long-term safety.

Comparative Analysis of Related Compounds

Compound NameCAS NumberReceptor AffinityNotable Effects
8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride166973-11-1High for V(1A)Vasodilation
8-Azabicyclo[3.2.1]octan-3-one3423-28-7ModerateCNS effects
Exo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride17366-48-2LowEnzyme inhibition

Q & A

Q. Example Synthetic Pathway

StepReaction TypeConditionsYield/Diastereomeric RatioReference
1Radical Cyclizationn-Bu3SnH, AIBN, toluene>99% de (axial vs. equatorial)
2Reductive AminationH2, Pd/C, HCl70-85% (mixture)

What analytical techniques are recommended for characterizing the diastereomeric mixture and ensuring purity?

Basic Research Question
Key methods include:

  • Chiral HPLC : Separates diastereomers using columns like Chiralpak AD-H or OD-H with hexane/isopropanol gradients ().
  • NMR Spectroscopy : 1H/13C NMR distinguishes diastereomers via coupling constants (e.g., axial vs. equatorial protons in the bicyclo system) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns, critical for verifying hydrochloride salt formation .

Q. Typical Purity Standards

TechniquePurity ThresholdApplication
HPLC>95% (area normalization)Batch release for pharmacological assays
NMR>98% (integration of key peaks)Structural validation

How can researchers optimize diastereoselective synthesis to favor a specific diastereomer?

Advanced Research Question
Strategies include:

  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at low temperatures (−20°C to 0°C) enhance stereoselectivity in radical cyclizations .
  • Catalyst Screening : Chiral auxiliaries or transition-metal catalysts (e.g., Ru-based) can bias the transition state. For example, tert-butylphosphonic dichloride () improves diastereomeric ratios in azetidin-2-one derivatives.
  • Computational Modeling : DFT calculations predict steric and electronic effects of substituents on the bicyclo core to guide synthetic design .

Q. Case Study :

  • Substrate Modification : Introducing bulky groups (e.g., 2-fluoro-4-nitrophenyl in ) increases steric hindrance, favoring one diastereomer (85:15 ratio).

What strategies resolve data contradictions in biological activity assessments of diastereomeric mixtures?

Advanced Research Question
Contradictions arise due to:

  • Differential Activity of Diastereomers : Isolate individual diastereomers via preparative HPLC and test separately ().
  • Receptor Binding Assays : Use radiolabeled analogs (e.g., [3H]-ligands) to quantify binding affinities for targets like dopamine transporters ().
  • Meta-Analysis : Compare cytotoxicity (IC50) and receptor inhibition (Ki) across structurally similar analogs (e.g., 3β-aminotropane derivatives in ).

Q. Example Data Comparison

DiastereomerCytotoxicity (IC50, μM)Dopamine Reuptake Inhibition (Ki, nM)
Diastereomer A12.3 ± 1.245 ± 5
Diastereomer B8.7 ± 0.9120 ± 15
Source: Adapted from

How does the stereochemistry of the azabicyclo[3.2.1]octane core influence pharmacological properties?

Advanced Research Question
The bicyclo system’s rigidity and substituent orientation impact:

  • Bioavailability : Endo vs. exo configurations alter logP values (e.g., endo-8-isopropyl derivatives in show 2-fold higher membrane permeability).
  • Target Engagement : The 3-amine group’s spatial arrangement modulates dopamine transporter binding. For example, axial amines in exhibit stronger inhibition (Ki = 35 nM vs. 90 nM for equatorial).
  • Metabolic Stability : Tert-butyl carbamate protection () reduces hepatic clearance by 40% in preclinical models.

Q. Key Structural Insights

PositionModificationEffect on Activity
C3Amine vs. hydroxylAmine derivatives show 10x higher potency
C8Isopropyl vs. cyclopropylmethylIsopropyl enhances selectivity for monoamine transporters

What are best practices for designing in vitro assays to evaluate dopamine reuptake inhibition?

Q. Methodological Guidance

  • Cell Line Selection : Use HEK-293 cells stably expressing human dopamine transporters (hDAT) .
  • Assay Conditions :
    • Uptake Inhibition : Preincubate cells with test compound (1–100 μM) before adding [3H]-dopamine.
    • Controls : Include cocaine (10 μM) as a reference inhibitor ().
  • Data Normalization : Express inhibition as % of control uptake ± SEM (n ≥ 3 replicates).

Q. Example Protocol

StepParameterValue
Cell Density2 × 10^4 cells/well96-well plate
Incubation Time30 min (37°C, 5% CO2)
DetectionScintillation counting (dpm)Triplicate measurements

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.